Omapatrilat
Description
Theoretical Framework of the Renin-Angiotensin System (RAS) and Natriuretic Peptide System (NPS) Interplay
The cardiovascular and renal systems are intricately regulated by a delicate balance between two key neurohormonal systems: the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System (NPS). nih.gov The RAS is a cascade of hormones that ultimately leads to vasoconstriction and sodium and water retention, thereby increasing blood pressure. mdpi.com Conversely, the NPS comprises peptides that promote vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which collectively lower blood pressure. nih.gov These two systems exist in a "yin/yang" relationship, each serving as a counter-regulatory force to the other. nih.govunimelb.edu.au
Physiological Roles of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) in Cardiovascular and Renal Homeostasis
At the heart of the interplay between the RAS and NPS are two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP).
Angiotensin-Converting Enzyme (ACE): ACE is a critical component of the RAS. frontiersin.org Its primary role is to convert angiotensin I, an inactive peptide, into angiotensin II, a potent vasoconstrictor. mdpi.comahajournals.org Angiotensin II also stimulates the release of aldosterone (B195564), a hormone that promotes sodium and water retention by the kidneys. Furthermore, ACE is responsible for the breakdown of bradykinin (B550075), a peptide that promotes vasodilation. ahajournals.org Therefore, the net effect of ACE activity is an increase in blood pressure. ahajournals.org
Neutral Endopeptidase (NEP): NEP, also known as neprilysin, is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). nih.govwikipedia.orgmdpi.com By breaking down these peptides, NEP reduces their beneficial cardiovascular effects. mdpi.com NEP also plays a secondary role in the degradation of other vasoactive substances, including bradykinin. ahajournals.org
Rationale for Dual ACE/NEP Inhibition: A Synergistic Pharmacological Strategy
The opposing roles of ACE and NEP in cardiovascular regulation provided a compelling rationale for the development of drugs that could inhibit both enzymes simultaneously. nih.govahajournals.org This strategy, known as dual ACE/NEP inhibition or vasopeptidase inhibition, was based on the premise that it would offer a synergistic therapeutic effect. ahajournals.orgresearchgate.net
By inhibiting ACE, these drugs block the production of the vasoconstrictor angiotensin II and prevent the breakdown of the vasodilator bradykinin. nih.gov Simultaneously, by inhibiting NEP, they increase the levels of natriuretic peptides, which promote vasodilation and sodium excretion. nih.gov This dual mechanism of action was expected to result in more potent blood pressure reduction and greater cardiovascular protection than could be achieved with agents that target only one of these enzymes. researchgate.nettaylorandfrancis.comnih.gov The combination of reduced angiotensin II and increased natriuretic peptide and bradykinin levels was seen as a promising approach for treating hypertension and heart failure. nih.govahajournals.org
Historical Context of Vasopeptidase Inhibitor Research and Development
The development of vasopeptidase inhibitors emerged from the clinical success of ACE inhibitors. nih.gov The initial research into this new class of drugs was driven by the idea of enhancing the benefits of RAAS blockade by simultaneously augmenting the actions of the natriuretic peptide system. tandfonline.com The structural similarities between the active sites of ACE and NEP provided a theoretical basis for designing single molecules capable of inhibiting both enzymes. oup.com
Several vasopeptidase inhibitors, including sampatrilat, fasidotril, and gemopatrilat, underwent investigation. nih.gov However, omapatrilat (B1677282), developed by Bristol-Myers Squibb, was the most clinically advanced compound in this class. wikipedia.orgnih.gov Early preclinical and clinical studies with this compound showed promising results, demonstrating potent antihypertensive effects and favorable impacts on cardiac function in heart failure patients. researchgate.netresearchgate.net These initial findings generated considerable enthusiasm within the medical and research communities. revportcardiol.org
This compound as a Foundational Vasopeptidase Inhibitor in Academic Research
This compound holds a significant place in the history of cardiovascular drug development as the first vasopeptidase inhibitor to be extensively evaluated in large-scale clinical trials for hypertension and heart failure. taylorandfrancis.comcda-amc.ca It is a mercaptoacyl-based fused dipeptide mimetic that exhibits potent and balanced inhibitory activity against both ACE and NEP. oup.com
The research surrounding this compound has been crucial in validating the concept of dual ACE/NEP inhibition. Studies in animal models of hypertension demonstrated that this compound was effective in lowering blood pressure across low, normal, and high-renin states, suggesting a broad-spectrum antihypertensive effect. ahajournals.orgoup.com
Early clinical trials in humans further supported these findings, showing that this compound effectively lowered blood pressure. cda-amc.ca However, the large-scale clinical trials, while confirming its antihypertensive efficacy, also raised significant safety concerns, ultimately leading to the discontinuation of its development. taylorandfrancis.comnih.govmrctcenter.org Despite not reaching the market, the extensive body of research on this compound has provided invaluable insights into the complex interplay of the RAS and NPS and the potential and challenges of vasopeptidase inhibition. wikipedia.orgnih.govresearchgate.net
Detailed Research Findings from Key this compound Clinical Trials
| Trial Name | Full Name | Patient Population | Comparator | Key Efficacy Findings |
|---|---|---|---|---|
| IMPRESS | Inhibition of Metallo Protease by BMS-186716 in a Randomized Exercise and Symptoms Study in Subjects With Heart Failure | 573 patients with stable, symptomatic heart failure | Lisinopril | At 7 months, there were significantly fewer endpoints (hospitalizations for heart failure or mortality) in the this compound group. oup.comnih.gov |
| OCTAVE | This compound Cardiovascular Treatment Assessment Versus Enalapril (B1671234) | Approximately 25,000 patients with untreated or uncontrolled hypertension | Enalapril | This compound demonstrated superior systolic blood pressure control compared to enalapril. taylorandfrancis.comoup.com this compound reduced systolic BP by an additional 3.6 mm Hg compared to enalapril at week 8. oup.com |
| OVERTURE | This compound Versus Enalapril Randomized Trial of Utility in Reducing Events | 5,770 patients with heart failure | Enalapril | This compound was not more effective than enalapril in reducing the primary composite endpoint of death and heart failure hospitalization. taylorandfrancis.comahajournals.org |
| OPERA | This compound in Persons With Enhanced Risk of Atherosclerotic Events | Planned for 12,600 subjects with borderline isolated systolic hypertension | Placebo | The study was dropped and did not proceed. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxo-4-[(3-phenyl-2-sulfanylpropanoyl)amino]-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-17(15(26)11-12-5-2-1-3-6-12)20-13-9-10-27-16-8-4-7-14(19(24)25)21(16)18(13)23/h1-3,5-6,13-16,26H,4,7-11H2,(H,20,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRLSYPNFFBYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)SCCC(C2=O)NC(=O)C(CC3=CC=CC=C3)S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870095 | |
| Record name | 5-Oxo-4-(3-phenyl-2-sulfanylpropanamido)octahydro-7H-pyrido[2,1-b][1,3]thiazepine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Enzymatic Interactions of Omapatrilat
Dual Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) Inhibition Profile
Omapatrilat's primary mechanism of action is the potent and simultaneous inhibition of both ACE and NEP. portico.orgnih.gov This dual activity distinguishes it from traditional ACE inhibitors.
This compound's Inhibitory Potencies and Binding Kinetics for ACE in vitro
In vitro studies have consistently demonstrated this compound's high potency for ACE. The inhibitory constant (Ki), a measure of inhibitor potency, has been reported in the low nanomolar and even subnanomolar range. For instance, studies have reported Ki values for ACE inhibition by This compound (B1677282) to be approximately 6.0 nmol/L and 0.64 nM. portico.orgnih.govmedchemexpress.com One study found this compound to be five times more potent than fosinoprilat (B1673573) in inhibiting the hydrolysis of angiotensin I. ahajournals.orgahajournals.org Another investigation determined the Ki of this compound for inhibiting hippuryl-histidyl-leucine (B1329654) (HHL) hydrolysis to be 0.45 nmol/L. ahajournals.org This high affinity underscores the compound's strong interaction with the ACE active site.
Table 1: In Vitro Inhibitory Potency (Ki) of this compound for ACE
| Reported Ki Value | Enzyme Source/Substrate | Reference |
|---|---|---|
| 6.0 ± 0.4 nmol/l | Not Specified | portico.org |
| 6 nmol/L | Rabbit Lung ACE | oup.com |
| 0.64 nM | ACE | medchemexpress.com |
| 0.06 ± 0.05 nmol/L | Angiotensin I Hydrolysis | ahajournals.org |
| 0.45 ± 0.28 nmol/L | HHL Hydrolysis | ahajournals.org |
This compound's Inhibitory Potencies and Binding Kinetics for NEP in vitro
This compound exhibits a similarly high potency for Neutral Endopeptidase (NEP). Research indicates that this compound inhibits both NEP and ACE with nearly identical potency. nih.gov Reported Ki values for NEP inhibition are in the nanomolar range, such as 8.9 nmol/L, 9 nmol/L, and 0.45 nM. nih.govmedchemexpress.comoup.com This balanced, potent inhibition of both enzymes is the foundational characteristic of its design as a vasopeptidase inhibitor.
Table 2: In Vitro Inhibitory Potency (Ki/IC50) of this compound for NEP
| Reported Value | Enzyme Source | Reference |
|---|---|---|
| 8.9 ± 11.0 nmol/l (Ki) | Not Specified | portico.org |
| 9 nmol/L (Ki) | Rat Renal NEP | oup.com |
| 0.45 nM (Ki) | NEP | medchemexpress.com |
| 8 nM (IC50) | NEP | nih.gov |
Competitive Inhibition Mechanism for Both ACE and NEP
This compound functions as a selective and reversible competitive inhibitor for both ACE and NEP. portico.orgacs.org This means that this compound binds to the active site of the enzymes, the same location where the natural substrates (like angiotensin I for ACE or natriuretic peptides for NEP) would normally bind. By occupying the active site, this compound prevents the enzyme from processing its substrate, thereby blocking its biological activity. The inhibition is reversible, meaning the compound can bind and dissociate from the enzyme.
Characterization of this compound Interactions with ACE Isoforms
Somatic ACE is comprised of two homologous catalytic domains, the N-domain and the C-domain, which exhibit different substrate specificities. acs.org The interaction of this compound with these two domains has been a subject of detailed investigation.
Non-selective Inhibition of N-domain and C-domain of ACE
Table 3: this compound Inhibition of ACE Domains
| ACE Domain | Potency | Finding | Reference |
|---|---|---|---|
| N-domain | Subnanomolar | Inhibited similarly to the C-domain | nih.govacs.org |
| C-domain | Subnanomolar | Inhibited similarly to the N-domain | nih.govacs.org |
Substrate Specificity Modulation in the Presence of this compound
The non-selective inhibition of both ACE domains by this compound inherently modulates the enzyme's processing of various substrates. The N- and C-domains have distinct, though overlapping, substrate preferences. For example, the C-domain is primarily responsible for converting angiotensin I to angiotensin II, while both domains can degrade bradykinin (B550075). acs.org Specific substrates have been developed to probe the activity of each domain individually, such as AcSDKP for the N-domain and hippuryl-histidyl-leucine (HHL) for the C-domain. nih.govahajournals.org Studies using these specific substrates have confirmed that this compound effectively inhibits the hydrolysis mediated by both the N- and C-domains. ahajournals.orgacs.org By blocking both catalytic sites, this compound prevents the degradation of substrates like bradykinin by either domain, while also potently blocking the generation of angiotensin II by the C-domain. acs.orgahajournals.org
Inhibition of Other Peptidases: Aminopeptidase P (APP) Modulation
Beyond its primary targets of Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP), this compound is also a potent inhibitor of Aminopeptidase P (APP). researchgate.netoup.com APP is another enzyme involved in the metabolic cascade of bradykinin, a potent vasodilator. researchgate.netoup.com Specifically, APP plays a role in bradykinin degradation, particularly when ACE is inhibited, and also inactivates des-Arg⁹-bradykinin, a pro-inflammatory metabolite of bradykinin. oup.com The simultaneous inhibition of ACE, NEP, and APP by this compound leads to a more pronounced accumulation of bradykinin than what is observed with inhibitors that target only ACE or NEP. acs.orgcfrjournal.com This potent, multi-enzyme inhibition of bradykinin degradation pathways is considered a key factor in the increased incidence of angioedema associated with this compound. oup.comcfrjournal.com
Structural Basis of this compound-Enzyme Interactions
The dual inhibitory action of this compound against ACE and NEP stems from the structural similarities between these two zinc metallopeptidases, which allows a single molecule to effectively bind to both active sites. acs.org High-resolution crystal structures and computational models have provided a detailed understanding of these interactions at a molecular level.
High-Resolution Crystal Structures of this compound Complexes with ACE Domains
High-resolution crystal structures of this compound in complex with both the N-domain (nACE) and C-domain (cACE) of ACE have been determined, revealing the molecular basis for its potent and non-selective inhibition. acs.orgacs.orgrcsb.org The structures, resolved at resolutions as high as 1.37 Å for the cACE complex and 1.80 Å for the nACE complex, show an this compound molecule bound within the active site of each domain. acs.org This structural data is consistent with kinetic studies showing that this compound inhibits both domains with subnanomolar affinity. acs.orgnih.gov The nearly identical binding modes observed in both domains explain the compound's lack of domain selectivity. acs.orgacs.orgnih.gov Interestingly, the crystal structure of the cACE complex also revealed two additional this compound molecules binding as a dimer in the cavity beyond the S₂ subsite. acs.orgacs.orgnih.gov
Table 1: Crystallographic Data for this compound-ACE Domain Complexes| Complex | PDB ID | Resolution (Å) | Space Group |
|---|---|---|---|
| This compound-nACE | 6H5X rcsb.org | 1.80 rcsb.org | P1 acs.org |
| This compound-cACE | 6H5W pdbj.org | 1.37 acs.org | P2₁2₁2₁ acs.org |
Detailed analysis of the crystal structures shows extensive and highly conserved interactions between this compound and the active sites of both nACE and cACE. acs.org As a tripeptide mimic, this compound was designed with specific moieties to interact with key subsites of the enzyme. acs.org
Zn²⁺-binding: The thiol group of this compound's mercaptopropanoyl moiety acts as a potent zinc-binding group, forming a crucial coordinating interaction with the catalytic Zn²⁺ ion at the heart of the ACE active site. acs.org
S₁ Subsite: The phenyl group of the inhibitor extends into the S₁ subsite, a hydrophobic pocket. acs.org
S₁' and S₂' Subsites: The bicyclic thiazepine ring of this compound occupies the S₁' and S₂' subsites. acs.org
These interactions are largely identical across both ACE domains, underscoring the non-selective nature of the inhibition. acs.orgnih.gov The extensive network of hydrogen bonds and hydrophobic interactions between the inhibitor and conserved residues within the active site explains the high-affinity binding. acs.org
High-Resolution Crystal Structures of this compound Complexes with NEP
Table 2: Crystallographic Data for this compound-NEP Complex| Complex | PDB ID | Resolution (Å) |
|---|---|---|
| This compound-NEP | 6SUK acs.org | 1.75 acs.org |
In the NEP complex, this compound binds primarily in the S₁' and S₂' subsites, with a portion of its bicyclic ring system extending towards the S₃' region. nih.gov This binding orientation differs from its interaction with ACE, where it also occupies the S₁ subsite. nih.gov
Zn²⁺-binding: Similar to its interaction with ACE, the thiol group of this compound coordinates with the active site Zn²⁺ ion. acs.orgnih.gov This interaction is further stabilized by interactions with residues such as His711 and the backbone of Ala543. nih.gov
S₁' Subsite: The phenyl group of this compound fits deeply into the S₁' pocket, forming extensive hydrophobic interactions with residues including Phe106, Phe563, Val580, and Trp693. acs.orgnih.gov The P₁' carbonyl group of the inhibitor forms a bidentate interaction with Arg717. acs.org
S₂' and S₃' Subsites: The seven-membered fused ring of the bicyclic moiety partially extends into the S₂' pocket, making hydrophobic contacts with Phe106 and Trp693. acs.org The six-membered ring of the bicyclic group bridges towards the S₃' region. acs.org The peptide bond mimic of this compound interacts with Asn542. acs.org
Computational Modeling of Enzyme-Ligand Dynamics
Computational approaches, including molecular modeling and dynamics simulations, have been instrumental in complementing experimental structural data and providing deeper insights into the dynamic nature of this compound's interactions with ACE and NEP. acs.orgnih.gov These studies help to elucidate the key structural features that determine the binding affinity and selectivity of dual inhibitors. acs.org
Preclinical Pharmacological Investigations of Omapatrilat
In Vitro Cellular and Tissue-Based Pharmacological Studies
In vitro investigations using isolated cells and tissues have provided fundamental insights into the mechanisms of omapatrilat (B1677282) at a molecular and cellular level.
This compound's influence on vascular smooth muscle cells (VSMCs) is largely mediated by its inhibition of NEP. By preventing the breakdown of natriuretic peptides (NPs), this compound enhances their local activity. ahajournals.org NPs have been shown in vitro to inhibit both the hypertrophy (increase in cell size) and hyperplasia (increase in cell number) of VSMCs. ahajournals.org Furthermore, NPs can reduce the responsiveness of blood vessels to vasoconstrictor agents. ahajournals.org The inhibition of ACE by this compound also contributes by reducing the production of angiotensin II, a potent stimulator of VSMC growth and vasoconstriction. ahajournals.orgnih.gov Studies have shown that this compound treatment can lead to a reduction in the media width and media-to-lumen ratio of resistance arteries, indicating a significant effect on vascular structure. ahajournals.org
Studies utilizing in vitro autoradiography on rat kidney tissue have demonstrated that this compound potently inhibits both NEP and ACE at the tissue level. oup.comoup.com A single oral dose in normotensive rats resulted in rapid and sustained inhibition of both enzymes in the kidneys. oup.com This local inhibition is critical, as the kidneys possess their own renin-angiotensin and natriuretic peptide systems that regulate renal hemodynamics and sodium balance. oup.com While specific studies on isolated renal cell lines are less detailed in the available literature, the tissue slice investigations confirm that this compound effectively engages its enzymatic targets within the renal parenchyma. oup.comoup.com This enzymatic inhibition at the tissue level is believed to underlie the beneficial renal effects observed in vivo, such as natriuresis and diuresis. physiology.orgahajournals.org
Research on cardiac myocytes has revealed that this compound can attenuate adverse cellular processes associated with heart failure. Specifically, the ACE-inhibiting component of this compound has been shown to be important in preventing cardiomyocyte apoptosis (programmed cell death). oup.com In a study comparing this compound to a selective NEP inhibitor and an ACE inhibitor after myocardial infarction in rats, both this compound and the ACE inhibitor captopril (B1668294) reduced the number of apoptotic myocytes, whereas the NEP inhibitor alone had no effect. oup.com Additionally, NEP is known to be distributed in cardiac myocytes, and its inhibition by this compound may contribute to reducing cardiac hypertrophy by augmenting the local actions of natriuretic peptides, which have anti-hypertrophic properties. nih.gov
Studies using Langendorff-perfused isolated rat hearts have been instrumental in demonstrating this compound's effects on local mediators, particularly bradykinin (B550075). In this ex vivo model, this compound was shown to limit the size of a myocardial infarct, an effect that was eliminated by a bradykinin B2 receptor antagonist (Hoe140). nih.gov This indicates that the cardioprotective effect is mediated through the bradykinin pathway. nih.gov The study also showed that this compound could enhance a subthreshold ischemic preconditioning stimulus to provide significant cardioprotection, again via a bradykinin-dependent mechanism. nih.gov This highlights this compound's ability to modulate local neurohumoral systems within the heart to produce a protective effect.
This compound's dual inhibition of both ACE and NEP, the two primary enzymes responsible for bradykinin degradation, results in significant potentiation of this peptide. ahajournals.orgwikipedia.org Studies on membranes prepared from post-infarcted rat hearts showed that this compound significantly increased the half-life of bradykinin to a greater extent than the ACE inhibitor enalaprilat (B1671235) alone. physiology.org This superior effect was observed in tissue from the infarct scar, the non-infarcted region, and sham-operated hearts. physiology.org Similarly, research using isolated porcine coronary arteries found that while an ACE inhibitor (quinaprilat) shifted the bradykinin concentration-response curve, the dual inhibitor this compound did not produce a further shift, suggesting that in this specific tissue, ACE is the predominant enzyme for bradykinin metabolism in close proximity to its receptor. nih.gov However, studies on human heart membranes confirmed that both ACE and NEP play important roles in bradykinin degradation and that this compound offers a greater protective effect on bradykinin metabolism than a pure ACE inhibitor. nih.gov
Table 1: Effect of this compound on Bradykinin Half-Life in Isolated Post-Infarcted Rat Heart Membranes (4 Days Post-MI) Data synthesized from a study on bradykinin metabolism in post-infarcted rat hearts. physiology.org
| Tissue Type | Condition | Bradykinin Half-Life (t½) in seconds (mean ± SEM) |
|---|---|---|
| Sham Heart | Control (No Inhibitor) | 114 ± 7 |
| Enalaprilat (ACE Inhibitor) | 252 ± 20 | |
| This compound (ACE/NEP Inhibitor) | 370 ± 26 | |
| Non-Infarcted Region | Control (No Inhibitor) | 85 ± 4 |
| Enalaprilat (ACE Inhibitor) | 162 ± 13 | |
| This compound (ACE/NEP Inhibitor) | 260 ± 19 | |
| Infarcted Region | Control (No Inhibitor) | 28 ± 2 |
| Enalaprilat (ACE Inhibitor) | 100 ± 6 | |
| This compound (ACE/NEP Inhibitor) | 159 ± 12 |
Neurohumoral Modulation in Isolated Organ Preparations (e.g., Langendorff rat hearts)
In Vivo Animal Model Studies (Mechanistic and Physiological Research)
In vivo studies in various animal models of hypertension and heart failure have confirmed the potent and broad efficacy of this compound, providing physiological context to the in vitro findings.
In spontaneously hypertensive rats (SHR), chronic treatment with this compound significantly reduced systolic and mean blood pressure. oup.comnih.gov This was accompanied by a reduction in left ventricular hypertrophy and an improvement in cardiac function, with effects being more potent than those observed with the ACE inhibitor fosinopril (B1673572) alone. oup.comnih.gov Furthermore, in stroke-prone SHR (SHRSP), this compound not only lowered blood pressure but also improved the structure and endothelial function of mesenteric resistance arteries. ahajournals.org It improved endothelium-dependent relaxation and decreased the media width and media/lumen ratio, suggesting beneficial vascular remodeling. ahajournals.orgoup.com
In models of salt-sensitive hypertension, such as the Dahl salt-sensitive rat, this compound was found to be superior to the ACE inhibitor captopril in preventing endothelial dysfunction in small resistance arteries, even with similar reductions in blood pressure. nih.gov This suggests that the potentiation of natriuretic peptides via NEP inhibition provides an added benefit to vascular function in this setting. nih.gov
Renal protective effects have also been a key finding. In SHR with L-NAME-induced hypertension, this compound prevented and reversed urinary protein excretion and glomerular injury. karger.com These renoprotective actions were found to be mediated, in part, by bradykinin. karger.com In rats with experimental congestive heart failure, this compound induced significant natriuresis and reduced cardiac hypertrophy, suggesting it improves both sodium balance and cardiac remodeling. physiology.org Similarly, in a sheep model of pacing-induced heart failure, this compound produced beneficial hemodynamic and renal effects, maintaining or increasing urinary sodium excretion and effective renal plasma flow despite lowering blood pressure. ahajournals.orgnih.gov
Table 2: Hemodynamic and Cardiac Effects of this compound in Spontaneously Hypertensive Rats (SHR) Data synthesized from a comparative study in SHR. nih.gov
| Parameter | Vehicle (Control) | This compound | Fosinopril (ACE Inhibitor) |
|---|---|---|---|
| Systolic Blood Pressure (mmHg) | Significantly elevated | Significantly reduced | Reduced, but less than this compound |
| Mean Blood Pressure (mmHg) | Significantly elevated | Significantly reduced | Reduced, but less than this compound |
| Left Ventricular Mass | Increased | Significantly reduced | Reduced, but less than this compound |
| LV Fractional Shortening (%) | Impaired | Significantly improved | Improved |
Table 3: Antihypertensive Effect of this compound in Different Renin Models of Experimental Hypertension Data synthesized from studies in various rat models. capes.gov.broup.comoup.com
| Hypertension Model | Renin Status | Effect of Single-Dose this compound on Mean Arterial Pressure (MAP) |
|---|---|---|
| Sodium-depleted SHR | High Renin | Significant and sustained reduction in MAP (e.g., from ~148 to ~106 mmHg) |
| Spontaneously Hypertensive Rat (SHR) | Normal Renin | Significant reduction in MAP (e.g., from ~162 to ~138 mmHg) |
| Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Rat | Low Renin | Significant reduction in MAP (e.g., from ~167 to ~141 mmHg) |
: Cardiovascular System Research in Rodent Models
This compound, a vasopeptidase inhibitor, simultaneously targets neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). oup.com This dual inhibition leads to enhanced levels of vasodilatory peptides and suppressed production of the vasoconstrictor angiotensin II, resulting in significant cardiovascular effects. oup.com Preclinical studies in various rodent models have been instrumental in elucidating the pharmacological profile of this compound.
Hemodynamic Parameters in Normotensive and Hypertensive Animal Models
This compound has demonstrated potent blood pressure-lowering effects across different rodent models of hypertension, irrespective of their renin status. oup.comoup.com
In a study involving spontaneously hypertensive rats (SHR), a model of normal-renin hypertension, a single dose of this compound significantly reduced mean arterial pressure (MAP) over a 24-hour period. oup.com Specifically, MAP was lowered from a baseline of 162 ± 4 mmHg to 138 ± 3 mmHg 24 hours post-administration. oup.com In sodium-depleted SHRs, a high-renin model, this compound induced a more pronounced decrease in MAP, from 148 ± 5 mmHg to 106 ± 3 mmHg. oup.com Even in deoxycorticosterone acetate (DOCA)-salt hypertensive rats, a low-renin model, this compound effectively lowered MAP from 167 ± 4 mmHg to 141 ± 5 mmHg. oup.com
Long-term oral administration of this compound in SHRs resulted in a persistent reduction in systolic blood pressure. oup.com In stroke-prone spontaneously hypertensive rats (SHRSP), a model of malignant hypertension, 10 weeks of treatment with this compound significantly reduced systolic blood pressure from 230 ± 2 mmHg to 145 ± 3 mmHg. ahajournals.orgahajournals.org
Beyond blood pressure reduction, this compound has been shown to favorably impact other hemodynamic parameters. In cardiomyopathic hamsters, a model of congestive heart failure, treatment with this compound led to a 47% decrease in peripheral vascular resistance and a 40% increase in cardiac output. oup.comnih.gov
Hemodynamic Effects of this compound in Rodent Models
| Animal Model | Renin Status | Parameter | Baseline Value (mmHg) | Value After this compound (mmHg) | Reference |
|---|---|---|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Normal | Mean Arterial Pressure | 162 ± 4 | 138 ± 3 | oup.com |
| Sodium-Depleted SHR | High | Mean Arterial Pressure | 148 ± 5 | 106 ± 3 | oup.com |
| DOCA-Salt Hypertensive Rats | Low | Mean Arterial Pressure | 167 ± 4 | 141 ± 5 | oup.com |
| Stroke-Prone SHR (SHRSP) | - | Systolic Blood Pressure | 230 ± 2 | 145 ± 3 | ahajournals.orgahajournals.org |
Cardiac Remodeling and Hypertrophy Studies in Animal Models
This compound has demonstrated beneficial effects on cardiac remodeling and hypertrophy in various animal models. In a post-myocardial infarction (MI) rat model, this compound was found to be more effective than the ACE inhibitor captopril in attenuating cardiac hypertrophy, as measured by relative cardiac weight and left ventricular mass. oup.com Specifically, the relative cardiac weight in this compound-treated rats was significantly lower than in captopril-treated rats (3.0±0.2 mg/g vs. 3.8±0.2 mg/g). oup.com Furthermore, this compound treatment led to a reduction in myocardial interstitial fibrosis compared to vehicle-treated rats. oup.com
In another study using a rat MI model, both this compound and captopril similarly improved cardiac hemodynamics and reduced cardiac fibrosis and hypertrophy. nih.gov However, the pattern of left ventricular remodeling differed, with this compound showing less attenuation of the rightward shift of the LV pressure-volume relation at lower filling pressures compared to captopril. nih.gov Both treatments reduced the expression of the profibrotic cytokine transforming growth factor-beta(1). nih.gov
In spontaneously hypertensive rats (SHR), chronic treatment with this compound led to a regression of left ventricular hypertrophy. Similarly, in DOCA-salt rats, a model known to induce cardiac remodeling, this compound prevented and reversed left ventricular and aortic hypertrophy. researchgate.net Studies in cardiomyopathic hamsters also showed that this compound improved cardiac geometry more effectively than captopril. tandfonline.com
Effects of this compound on Cardiac Remodeling in Rodent Models
| Animal Model | Parameter | This compound Effect | Comparison | Reference |
|---|---|---|---|---|
| Post-Myocardial Infarction Rat | Relative Cardiac Weight (mg/g) | 3.0 ± 0.2 | Lower than Captopril (3.8 ± 0.2) | oup.com |
| Post-Myocardial Infarction Rat | Left Ventricular Mass (g) | 0.61 ± 0.05 | Lower than Captopril (0.83 ± 0.06) | oup.com |
| Post-Myocardial Infarction Rat | Myocardial Interstitial Fibrosis | Reduced | Compared to vehicle | oup.com |
| Post-Myocardial Infarction Rat | Cardiac Fibrosis and Hypertrophy | Reduced | Similar to Captopril | nih.gov |
| Spontaneously Hypertensive Rats (SHR) | Left Ventricular Hypertrophy | Regressed | - | |
| DOCA-Salt Rats | Left Ventricular and Aortic Hypertrophy | Prevented and Reversed | - | researchgate.net |
Vascular Function and Arterial Remodeling Assessment in Animal Models
This compound has shown positive effects on vascular function and arterial structure in hypertensive rodent models. In stroke-prone spontaneously hypertensive rats (SHRSP), 10 weeks of this compound treatment improved endothelium-dependent relaxation of mesenteric resistance arteries. ahajournals.orgahajournals.org This was evidenced by an enhanced response to acetylcholine (B1216132). ahajournals.orgahajournals.org The treatment also led to significant structural improvements, including a decrease in media width and the media-to-lumen ratio of these resistance arteries. ahajournals.orgahajournals.org
In a model of experimental chronic renal insufficiency (CRI) in rats, which leads to arterial remodeling, this compound treatment normalized arterial wall thickness and the wall-to-lumen ratio in small mesenteric arteries. nih.gov Furthermore, it improved the strain-stress relationship, suggesting enhanced arterial elastic properties. nih.gov this compound also normalized endothelium-dependent vasorelaxation in response to acetylcholine and enhanced endothelium-independent vasorelaxation. nih.gov
Studies in hypertensive mice also demonstrated that this compound improved vascular changes associated with hypertension, including hypertrophic remodeling characterized by an increased wall-to-lumen ratio and wall thickness. ahajournals.org
Renal System Research in Animal Models
Preclinical investigations in animal models have highlighted the renoprotective effects of this compound, demonstrating its positive impact on both renal function and structure.
Glomerular and Tubular Function Assessment
This compound has been shown to improve several markers of glomerular and tubular function in various animal models. In cynomolgus monkeys, this compound potentiated urinary sodium excretion in a dose-related manner when the animals were challenged with atrial natriuretic peptide (ANP). oup.com
In spontaneously hypertensive rats (SHR), this compound significantly increased effective renal plasma flow (ERPF) and single-nephron plasma flow, while decreasing afferent and efferent glomerular arteriolar resistances. karger.com In a 5/6 nephrectomy model, a model of chronic kidney disease, this compound led to greater reductions in systolic blood pressure and capillary glomerular pressure compared to an ACE inhibitor alone. oup.com This was associated with reduced proteinuria. oup.com
Studies in normotensive human subjects have shown that this compound induces a marked dose-dependent increase in effective renal plasma flow with no change in the glomerular filtration rate (GFR). ahajournals.org This leads to a significant decrease in the filtration fraction, a hemodynamic profile that could contribute to renal protection. oup.comahajournals.org
Effects of this compound on Renal Function in Animal Models
| Animal Model | Parameter | Effect of this compound | Reference |
|---|---|---|---|
| Cynomolgus Monkeys | Urinary Sodium Excretion | Potentiated | oup.com |
| Spontaneously Hypertensive Rats (SHR) | Effective Renal Plasma Flow | Increased | karger.com |
| Spontaneously Hypertensive Rats (SHR) | Single-Nephron Plasma Flow | Increased | karger.com |
| 5/6 Nephrectomy Model | Capillary Glomerular Pressure | Reduced | oup.com |
| 5/6 Nephrectomy Model | Proteinuria | Reduced | oup.com |
| Normotensive Humans | Effective Renal Plasma Flow | Increased | ahajournals.org |
| Normotensive Humans | Glomerular Filtration Rate (GFR) | No Change | ahajournals.org |
Renal Fibrosis and Remodeling Studies
This compound has demonstrated significant anti-fibrotic and anti-remodeling effects in the kidneys of various animal models of renal disease. In a hypertensive animal model, long-term administration of this compound halted the progression of glomerulosclerosis and tubulointerstitial fibrosis. oup.com
In a 5/6 nephrectomy model, this compound provided greater protection from renal injury, with reduced glomerulosclerosis and delayed progression of renal disease compared to an ACE inhibitor alone. oup.com Another vasopeptidase inhibitor, AVE7688, also greatly reduced glomerulosclerosis and tubulointerstitial fibrosis in a similar model. oup.com
In rats with nitric oxide-deficient hypertension, both this compound and captopril induced a complete regression of renal injury in animals on a normal sodium diet. nih.gov However, in rats fed a high-sodium diet, the regression of renal fibrosis was only partial with both treatments. nih.gov
Tissue-Specific ACE and NEP Inhibition in Renal System
Preclinical studies in animal models have demonstrated that this compound effectively inhibits both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) within the renal system. In normotensive rats, oral administration of this compound resulted in rapid and potent inhibition of both renal NEP and ACE for 24 hours. oup.com Autoradiographic studies confirmed sustained inhibition of both enzymes in the kidneys of spontaneously hypertensive rats (SHR) following a 10-day treatment period. oup.com Specifically, a high dose of this compound (40 mg/kg) led to the complete inhibition of both renal NEP and ACE. oup.com
In a study on rats with two-kidney, one-clip (2K1C) hypertension, this compound was shown to be more effective than the ACE inhibitor enalapril (B1671234) in reducing the overexpression of transforming growth factor-beta (TGF-β) in the non-clipped kidney. oup.comnih.gov Furthermore, in a rat model of myocardial infarction, this compound treatment resulted in significant inhibition of both renal ACE and NEP. oup.com The remaining activities of ACE and NEP in the kidney were 30±5% and 36±6%, respectively, demonstrating potent dual enzyme inhibition. oup.com Studies in rats with long-term nitric oxide synthase (NOS) inhibition also showed that this compound provided a marked renoprotective effect, particularly in animals on a normal sodium diet. nih.gov
Research in cynomolgus monkeys further highlighted the functional consequences of NEP inhibition in the kidney. When challenged with atrial natriuretic peptide (ANP), monkeys treated with this compound exhibited potentiated urinary sodium, ANP, and cGMP excretion in a dose-related manner. oup.com This indicates that by inhibiting NEP, this compound enhances the renal effects of natriuretic peptides. oup.com The simultaneous inhibition of ACE and NEP by this compound leads to beneficial renal effects, including natriuresis and diuresis, which are particularly advantageous in conditions like heart failure. ahajournals.orgoatext.comfrontiersin.org
Neuroendocrine System Research in Animal Models
Preclinical investigations in various animal models have consistently shown that this compound significantly modulates the components of the Renin-Angiotensin-Aldosterone System (RAAS). In a sheep model of mild and severe heart failure, both acute and repeated administration of this compound led to a significant increase in plasma renin activity (PRA). ahajournals.org This rise in PRA is a compensatory response to the blockade of angiotensin II (Ang II) formation. ahajournals.org Conversely, the same study demonstrated that this compound caused pronounced falls in plasma Ang II and aldosterone (B195564) levels. ahajournals.org These effects were observed in both mild and severe heart failure states, with more marked reductions in Ang II and aldosterone in the severe state. ahajournals.org
Similarly, in spontaneously hypertensive rats (SHR), 10 days of oral this compound treatment resulted in a significant increase in PRA. oup.com In normotensive rats, a single oral dose of this compound also increased PRA for up to 8 hours. oup.com Studies in rats following myocardial infarction showed that treatment with captopril, an ACE inhibitor, significantly increased PRA, whereas this compound treatment did not cause a significant increase. oup.com In fact, the PRA level in captopril-treated rats was over 2.5-fold higher than in this compound-treated rats. oup.com This suggests that the concurrent NEP inhibition by this compound may attenuate the reactive rise in renin seen with selective ACE inhibition.
The inhibition of Ang II production is a key mechanism of this compound's action. In the sheep heart failure model, baseline Ang II levels were lower with this compound compared to a vehicle, and further acute falls were observed after dosing. ahajournals.org Plasma aldosterone levels also fell sharply after acute administration in both mild and severe heart failure. ahajournals.org
This compound's inhibition of neutral endopeptidase (NEP) leads to the potentiation of the natriuretic peptide system (NPS). NEP is a key enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). jst.go.jp By inhibiting NEP, this compound increases the circulating levels of these peptides and their second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).
In a sheep model of heart failure, while acute administration of this compound resulted in stable plasma ANP and BNP levels, repeated dosing in severe heart failure led to an increase in BNP. ahajournals.org In cardiomyopathic hamsters, this compound treatment, unlike the ACE inhibitor captopril, significantly increased urinary ANP excretion, indicating effective NEP inhibition. nih.gov Studies in rats with experimental congestive heart failure also demonstrated that this compound treatment resulted in more favorable effects on natriuretic peptide levels compared to captopril. nih.gov Furthermore, preclinical studies have shown that this compound increases circulating ANP and cGMP levels, which contributes to increased urinary sodium and water excretion. jst.go.jp In rats with salt-loaded, nitric oxide-deficient hypertension, the rise in plasma cGMP induced by this compound was more pronounced in the group receiving a high-sodium diet, reflecting elevated biologic activity of natriuretic peptides. ahajournals.org
The enhancement of the NPS by this compound is a crucial aspect of its therapeutic potential, as it complements the effects of RAAS inhibition, leading to vasodilation, natriuresis, and diuresis. tandfonline.com
Modulation of Renin-Angiotensin-Aldosterone System (RAAS) Components (e.g., plasma renin activity, angiotensin II, aldosterone)
Comparative Preclinical Pharmacodynamics with Selective Inhibitors (ACEi or NEP-i alone)
Preclinical studies have consistently demonstrated that the dual inhibition of ACE and NEP by this compound results in more pronounced hemodynamic and renal effects compared to the inhibition of either enzyme alone. oup.com In a rat model of myocardial infarction (MI), this compound was compared with the selective ACE inhibitor captopril and the selective NEP inhibitor SQ-28603. oup.com While both this compound and captopril reduced myocardial fibrosis, this compound was more effective in attenuating cardiac hypertrophy. oup.com The selective NEP inhibitor had no significant effect on these parameters. oup.com
In spontaneously hypertensive rats (SHRs), the antihypertensive effect of this compound was compared to the ACE inhibitor fosinopril. This compound was found to be more effective in reducing blood pressure. ahajournals.org Another study in SHRs showed that while a selective NEP inhibitor alone had no effect on blood pressure, an antihypertensive response was induced by the ACE inhibitor captopril. oup.com This highlights the synergistic action of combined ACE and NEP inhibition. In a study on cardiomyopathic hamsters, this compound was compared to captopril. This compound was more effective than captopril in preventing adverse changes in left ventricular geometry and in improving survival. nih.gov
In a rat model of two-kidney, one-clip hypertension, this compound was marginally more potent in lowering blood pressure and preventing cardiovascular and renal injury compared to the ACE inhibitor enalapril alone. oup.comnih.gov However, the combination of enalapril with a diuretic produced effects comparable to this compound. oup.comnih.gov A study in rats with experimental congestive heart failure found that the hemodynamic effects of this compound were similar to captopril, but this compound had a more favorable effect on natriuretic peptide levels. nih.gov In a rat MI study, at lower filling pressures, this compound caused less of a leftward shift in the LV pressure-volume curve compared to captopril, indicating greater ventricular dilation despite similar MI size. core.ac.uk
These comparative studies underscore that the combined inhibition of ACE and NEP by this compound offers potential advantages over selective inhibition of either pathway, particularly in terms of antihypertensive efficacy and beneficial effects on cardiac remodeling. oup.comahajournals.org
Tissue Distribution and Enzyme Inhibition Profiles in Animal Organs (e.g., kidney, aorta, heart, adrenal gland, lung, intestine, liver, spleen, brain)
The tissue distribution and enzyme inhibition profile of this compound have been investigated in rats using in vitro autoradiography. nih.gov Following oral administration, this compound demonstrated significant inhibition of ACE and NEP in various tissues, with the degree of inhibition varying between enzymes and organs. nih.gov
Tissue ACE was substantially inhibited by 70-95% in most organs studied, including the kidney, aorta, heart, adrenal gland, lung, intestine, liver, and spleen. nih.gov However, ACE in the brain was not inhibited, suggesting poor penetration of this compound across the blood-brain barrier. nih.gov
NEP inhibition was most pronounced in the kidney, with an 87% reduction in activity. nih.gov In other tissues such as the atria, aorta, adrenal gland, lung, liver, and intestine, NEP was inhibited to a lesser extent, ranging from 20-40%. nih.gov Notably, NEP was not inhibited in the brain, ventricle, or spleen. nih.gov
These findings indicate that this compound is a potent vasopeptidase inhibitor that achieves significant tissue-level inhibition of both ACE and NEP. The differential inhibition across various organs may be relevant to its therapeutic effects and end-organ protection. nih.gov For instance, the strong inhibition of both enzymes in the kidney likely contributes to its renal and antihypertensive effects. oup.comnih.gov The inhibition of ACE in the heart is also a key component of its cardiovascular benefits. nih.gov
Table 1: Tissue-Specific ACE and NEP Inhibition by this compound in Rats Data sourced from a study using in vitro autoradiography after oral administration of this compound. nih.gov
| Organ | ACE Inhibition (%) | NEP Inhibition (%) |
| Kidney | 70-95 | 87 |
| Aorta | 70-95 | 20-40 |
| Heart (Atria) | 70-95 | 20-40 |
| Heart (Ventricle) | 70-95 | Not Inhibited |
| Adrenal Gland | 70-95 | 20-40 |
| Lung | 70-95 | 20-40 |
| Intestine | 70-95 | 20-40 |
| Liver | 70-95 | 20-40 |
| Spleen | 70-95 | Not Inhibited |
| Brain | Not Inhibited | Not Inhibited |
Preclinical Pharmacokinetic and Biotransformation Research of Omapatrilat
Absorption and Distribution Characteristics in Preclinical Species (e.g., rats, dogs)
Following oral administration, omapatrilat (B1677282) is rapidly absorbed, with time to maximum plasma concentration (Tmax) values ranging from 0.5 to 2 hours in preclinical species. vulcanchem.com The absolute oral bioavailability of this compound is reported to be between 20% and 30%. drugbank.com
A notable characteristic of this compound is its extensive tissue distribution, indicated by a large volume of distribution (Vd) of approximately 2500 L. vulcanchem.com This suggests significant binding to tissues, which is likely mediated by the formation of reversible disulfide bonds between the free sulfhydryl group of this compound and cysteine residues in plasma and tissue proteins. vulcanchem.com In plasma, a significant portion of this compound-related radioactivity (27-53%) is unextractable, and upon reduction with dithiothreitol (B142953) (DTT), this bound fraction is released as this compound and its hydrolysis product, (S)-2-thio-3-phenylpropionic acid, confirming their binding to plasma proteins. researchgate.net
Prominent metabolites identified in the plasma of rats and dogs include S-methyl this compound and S-2-thiomethyl-3-phenylpropionic acid. researchgate.net Despite its rapid absorption, the parent compound, this compound, accounts for only a small fraction of the extractable radioactivity in the plasma across these species. researchgate.net
Major Metabolic Pathways and Metabolite Identification in Animal Models
This compound undergoes extensive metabolism in vivo, with several key pathways identified in animal models such as rats and dogs. researchgate.net Unchanged this compound is not detected in the urine of these species, indicating that the drug is completely metabolized before excretion. researchgate.net The primary metabolic transformations include methylation, disulfide conjugation, glucuronide conjugation, oxidation, and hydrolysis. researchgate.net
Methylation and Disulfide Conjugation
A principal metabolic route for this compound involves the modification of its free thiol group. researchgate.net This occurs through two main processes:
S-Methylation: The sulfhydryl group is methylated to form S-methyl this compound. vulcanchem.comresearchgate.net This reaction is a significant pathway in both rats and dogs. vulcanchem.com
Disulfide Conjugation: The thiol group of this compound can form mixed disulfides with endogenous sulfhydryl-containing molecules, such as L-cysteine. researchgate.netresearchgate.net It also forms reversible disulfide bonds with plasma proteins. vulcanchem.comresearchgate.net
Glucuronide Conjugation
The carboxyl group of this compound is susceptible to glucuronidation, a common phase II metabolic reaction. researchgate.net This process involves the attachment of glucuronic acid, which increases the water solubility of the compound and facilitates its excretion. Acyl glucuronide of S-methyl this compound has been identified as a metabolite. researchgate.netnih.gov
Oxidation of S-methyl Metabolites
Following the initial S-methylation of this compound, the resulting S-methyl metabolites can undergo further oxidation. researchgate.net This can lead to the formation of sulfoxide (B87167) derivatives. For instance, diastereomeric sulfoxides of S-methyl this compound and S-methyl this compound ring sulfoxide have been identified as minor metabolites. researchgate.net
Hydrolysis of Amide Bonds
Hydrolysis of the exocyclic amide bond represents a major metabolic pathway for this compound in preclinical species. researchgate.net This cleavage results in the formation of smaller peptide fragments, including (S)-2-thio-3-phenylpropionic acid. researchgate.net This hydrolysis product and its subsequent metabolites are prominent in the metabolic profile of this compound. researchgate.net
Excretion Mechanisms and Metabolite Profiles in Preclinical Species
The excretion of this compound and its metabolites occurs primarily through the urine. nih.gov However, the metabolic profiles in urine can differ between preclinical species.
In rats, the urinary metabolite profile is dominated by metabolites resulting from the hydrolysis of this compound. researchgate.netresearchgate.net In contrast, the urinary metabolic profiles of dogs are qualitatively similar to those observed in humans. researchgate.netresearchgate.net
Key urinary metabolites identified across species include:
Products of amide bond hydrolysis, such as the diastereomeric sulfoxides of (S)-2-thiomethyl-3-phenylpropionic acid. researchgate.netnih.gov
The acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid. researchgate.netnih.gov
The L-cysteine mixed disulfide of this compound. researchgate.netnih.gov
Metabolites derived from the intact this compound molecule, including S-methyl this compound and its acyl glucuronide, as well as diastereomers of S-methyl sulfoxide of this compound and S-methyl this compound ring sulfoxide. researchgate.netnih.gov
The extensive metabolism and subsequent excretion of these various metabolites underscore the complex biotransformation of this compound in preclinical models.
Table of Preclinical Pharmacokinetic Parameters for this compound and its Metabolites
| Parameter | This compound | S-methyl this compound | Phenylmercaptopropionic acid | S-methylphenylmercaptopropionic acid |
| Median Tmax (hours) | 1.5 - 2 | 2.5 - 3.5 | 2 - 3 | 7 - 10 |
| Volume of Distribution (Vd) | ~2500 L | 1800 L | Not Available | Not Available |
| Terminal Half-life | 14 - 19 hours | 8 - 12 hours | Not Available | Not Available |
| Primary Route of Elimination | Metabolism | Renal Excretion | Not Available | Not Available |
| Data sourced from multiple preclinical studies. vulcanchem.comnih.gov |
Table of Major Metabolic Pathways of this compound in Preclinical Species
| Pathway | Rat | Dog | Primary Metabolites |
| Disulfide Linkage | Yes | Yes | Protein-bound this compound, L-cysteine mixed disulfide of this compound |
| S-Methylation | Yes | Yes | S-methyl this compound |
| Amide Hydrolysis | Yes | Yes | (S)-2-thio-3-phenylpropionic acid |
| Glucuronide Conjugation | Yes | Yes | Acyl glucuronide of S-methyl this compound, Acyl glucuronide of S-methyl (S)-2-thio-3-phenylpropionic acid |
| Oxidation | Yes | Yes | Diastereomers of S-methyl sulfoxide of this compound, S-methyl this compound ring sulfoxide, Diastereomeric sulfoxide of (S)-2-thiomethyl-3-phenylpropionic acid |
| Information compiled from various preclinical metabolism studies. vulcanchem.comresearchgate.netresearchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Rational Drug Design Principles Illustrated by Omapatrilat
Omapatrilat's Core Chemical Structure and Pharmacophoric Features
This compound (B1677282), with the chemical formula C19H24N2O4S2, was designed as a tripeptide mimic to interact with the active sites of metalloproteases. ncats.ioacs.org Its structure incorporates several key pharmacophoric features essential for its dual inhibitory activity:
Mercapto-propanoyl Group: A crucial component is the (2S)-3-phenyl-2-sulfanylpropanoyl moiety. acs.org The thiol group (-SH) in this feature acts as a potent zinc-binding group (ZBG), chelating the catalytic zinc ion present in the active sites of both ACE and NEP. nih.govacs.org This interaction is fundamental to its inhibitory mechanism.
Bicyclic Thiazepine-Carboxylic Acid Core: The (4S,7S,10aS)-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b] nih.govfrontiersin.orgthiazepine-7-carboxylic acid forms a rigid bicyclic core. acs.org This structure is designed to occupy the S1', S2', and potentially S3' subsites of the enzymes. acs.org
Carboxylate Group: The carboxylic acid at the 7-position of the bicyclic system mimics the C-terminal carboxylate of natural peptide substrates, forming important interactions within the enzyme active sites. acs.org
Phenyl Group: The phenyl group is designed to fit into the hydrophobic S1 subsite of the target enzymes. acs.org
Amide Bond: An amide bond links the mercapto-propanoyl group to the bicyclic core, mimicking the peptide backbone of natural substrates. frontiersin.org
These features collectively allow this compound to bind with high affinity to the active sites of both ACE and NEP. nih.govacs.org
Impact of Structural Modifications on Dual ACE/NEP Inhibition Potency and Selectivity
The development of this compound and subsequent research into its analogs have highlighted how specific structural modifications influence its inhibitory profile against ACE and NEP.
Zinc-Binding Group (ZBG): The choice of ZBG is critical for potency. The thiol group in this compound provides strong, but relatively non-selective, inhibition of both ACE and NEP. acs.org Replacing the thiol with other ZBGs, such as a carboxylate, can significantly alter the potency and selectivity profile. For instance, replacing the thiol-carbonyl ZBG with a P1 carboxylate, as seen in lisinopril-like inhibitors, generally results in lower NEP potency. acs.org
P1' and P2' Side Chains: Modifications to the groups occupying the S1' and S2' pockets of the enzymes are a key strategy for tuning selectivity. The bicyclic structure of this compound fits well into both ACE and NEP. acs.org However, introducing bulkier or different chemical functionalities in this region can favor binding to one enzyme over the other. For example, incorporating a bulky tryptophan-like P2' group, as in the inhibitor Lisinopril-tryptophan (LisW), leads to selectivity for the C-domain of ACE (cACE). acs.org
Backbone Modifications: Altering the peptide-mimetic backbone can influence inhibitor conformation and interactions with the enzymes. The mercapto-3-phenylpropanoyl backbone has been shown to be significantly better for NEP potency compared to a P1 carboxylate backbone. acs.org
Design Strategies for Achieving Balanced vs. Unbalanced Dual Inhibition
The experience with this compound, which exhibited potent but non-selective inhibition of both ACE domains (nACE and cACE) and NEP, has driven the exploration of strategies to achieve more nuanced inhibition profiles. nih.govmdpi.com
Balanced Inhibition: this compound itself is an example of a largely balanced dual inhibitor, with subnanomolar affinity for both ACE and nanomolar affinity for NEP. ncats.ioacs.org This was achieved by designing a molecule with pharmacophoric features that are recognized by the conserved elements of the active sites of both zinc metallopeptidases. nih.govacs.org The design rationale was to block the vasoconstrictive effects of the renin-angiotensin-aldosterone system (RAAS) via ACE inhibition while simultaneously potentiating the vasodilatory effects of natriuretic peptides by inhibiting NEP. acs.org
Unbalanced (Selective) Inhibition: The significant side effect of angioedema associated with this compound, attributed to the accumulation of bradykinin (B550075) due to the inhibition of both ACE domains and NEP, spurred the design of inhibitors with unbalanced or selective profiles. mdpi.com The primary strategy has been to design inhibitors that are selective for the C-domain of ACE (cACE), which is primarily responsible for angiotensin I conversion, while sparing the N-domain (nACE), which plays a role in bradykinin degradation. acs.orgresearchgate.net This has been pursued by:
Exploiting differences in the S2' subsite: Introducing bulky substituents at the P2' position of the inhibitor can create steric hindrance in the more constricted nACE active site, leading to cACE selectivity. acs.org
Combining selective inhibitors: An alternative approach is the co-administration of a cACE-selective inhibitor with a separate NEP inhibitor, such as the combination of LisW and sacubitril (B1662468). nih.gov
Modifying the ZBG and backbone: As mentioned, moving away from the potent but non-selective thiol ZBG and altering the inhibitor backbone are key strategies to modulate the relative potencies against ACE and NEP. acs.org For instance, the removal of the P1' amine from LisW to create AD 011 improved NEP potency but resulted in poorer NEP affinity compared to ACE affinity. frontiersin.org Further substitution of the P2' tryptophan in AD 011 with tyrosine (to produce AD 012) enhanced binding to NEP. frontiersin.org
Computational Chemistry and Molecular Modeling Applications in this compound Research
Computational techniques have been instrumental in understanding the interactions of this compound with its target enzymes and in guiding the design of new inhibitors. kallipos.gramazon.com
Molecular Docking and Ligand-Binding Predictions
Molecular docking studies have been used to predict and analyze the binding mode of this compound and its analogs within the active sites of ACE and NEP. acs.org
Binding Mode Confirmation: Docking simulations have successfully predicted the binding orientation of this compound, showing the thiol group coordinating with the active site zinc ion and the various moieties of the inhibitor occupying the S1, S1', and S2' subsites. acs.org These computational predictions have been validated by high-resolution crystal structures of this compound in complex with both domains of ACE and with NEP. nih.govacs.org
Selectivity Rationale: Docking studies have helped to rationalize the lack of domain selectivity of this compound, as the binding interactions are nearly identical in both the nACE and cACE domains. acs.org Furthermore, these studies have been used to explore why certain modifications, such as the introduction of bulky groups, can confer selectivity. acs.org
Virtual Screening: Docking can be used in virtual screening campaigns to identify new potential dual inhibitors from large compound libraries. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Analogs
QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. qsartoolbox.org
Predictive Modeling: For this compound analogs, QSAR models can be developed to predict the ACE and NEP inhibitory potency based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). researchgate.net
Descriptor Identification: These models help to identify the key physicochemical properties that are most important for potent and selective inhibition. For example, a QSAR model might reveal that a specific range of molecular volume or a particular electronic feature is critical for high affinity.
Multi-target QSAR (mt-QSAR): Given the dual-target nature of these inhibitors, mt-QSAR techniques can be employed to simultaneously model and predict the inhibitory potential against both ACE and NEP, aiding in the design of compounds with a desired balance of activities. researchgate.net
Inhibitory Potency of this compound and Related Compounds
Key Pharmacophoric Features of this compound
Table of Compounds
Synthetic Chemistry and Advanced Analytical Methodologies for Omapatrilat Research
Key Synthetic Routes and Methodological Considerations for Omapatrilat (B1677282) Preparation
The synthesis of this compound, a vasopeptidase inhibitor, has been approached through various routes, often focusing on the efficient and stereoselective construction of its complex chiral structure. google.comwipo.int One prominent strategy involves the use of biocatalytic processes to generate key chiral intermediates. nih.govresearchgate.net
One biocatalytic route focuses on the synthesis of L-6-hydroxynorleucine, a crucial building block. This can be achieved through the reductive amination of 2-keto-6-hydroxyhexanoic acid using beef liver glutamate (B1630785) dehydrogenase. nih.govresearchgate.net To circumvent the lengthy chemical synthesis of the ketoacid, an alternative pathway was developed. This second approach utilizes the enzymatic treatment of racemic 6-hydroxynorleucine with D-amino acid oxidase from porcine kidney or Trigonopsis variabilis. This is followed by reductive amination to yield L-6-hydroxynorleucine with high purity. nih.govresearchgate.net
Another key chiral intermediate, (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid (allysine ethylene (B1197577) acetal), has been synthesized enzymatically using phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius. nih.govresearchgate.net This enzyme was successfully cloned and overexpressed in both Escherichia coli and Pichia pastoris, enabling the large-scale production of this intermediate with high reaction yields and enantiomeric excess. nih.govresearchgate.net
Furthermore, an enzymatic process has been developed for the synthesis of [4S-(4α,7α,10aβ)]-1-octahydro-5-oxo-4-[[(phenylmethoxy)carbonyl]amino]-7H-pyrido-[2,1-b] nih.govamegroups.cnthiazepine-7-carboxylic acid. This involves the enzymatic oxidation of the ε-amino group of lysine (B10760008) in a dipeptide dimer using L-lysine ε-aminotransferase (LAT) from Sphingomonas paucimobilis. nih.govresearchgate.net
A recently described improved method for producing this compound aims to increase both yield and optical purity. google.com This method involves several key steps, including the potential for isolating the final product via precipitation and filtration or extraction, followed by purification through trituration. google.com The choice of solvent, such as ethyl acetate (B1210297), acetonitrile, or tetrahydrofuran, is a critical consideration in this process. google.com
Stereochemical Purity and Chiral Synthesis Aspects
The stereochemical purity of this compound, specifically the (4S,7S,10aS)-4-((S)-2-mercapto-3-phenylpropanamido)-5-oxooctahydro-7H-pyrido[2,1-b] nih.govamegroups.cnthiazepine-7-carboxylic acid isomer, is crucial for its biological activity. google.com Research has focused on synthetic methods that ensure high enantiomeric excess (e.e.).
Biocatalytic approaches have proven highly effective in achieving the desired stereochemistry. For instance, the conversion of racemic 6-hydroxynorleucine to L-6-hydroxynorleucine using D-amino acid oxidase followed by reductive amination results in a product with 99% e.e. nih.govresearchgate.net Similarly, the enzymatic synthesis of allysine (B42369) ethylene acetal (B89532) using phenylalanine dehydrogenase yields a product with an e.e. of over 98%. nih.govresearchgate.net
Recent advancements in the synthesis of this compound have reported achieving an optical purity greater than 98% enantiomeric excess for the final compound. google.com This is accomplished through carefully controlled reaction conditions and purification techniques, such as hot trituration in acetonitrile, which can yield this compound with 99% chiral purity. google.com The goal is to produce a final product that is substantially free of the (4S,7S,10aS)-4-((R)-2-mercapto-3-phenylpropanamido)-5-oxooctahydro-7H-pyrido[2,1-b] nih.govamegroups.cnthiazepine-7-carboxylic acid diastereomer. google.com
A key strategy in achieving high chiral purity involves the synthesis of the intermediate (S)-2-acetylthio-3-phenylpropanoic acid. acs.org An efficient method starts from the readily available L-phenylalanine. acs.org This process includes diazotization/bromination, a novel crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with excellent enantiomeric excess (96-99%), and subsequent thioacetate (B1230152) substitution. acs.org Recrystallization of the final acid can further enhance the enantiomeric excess to approximately 99%. acs.org
Analytical Techniques for this compound Quantification in Biological Matrices for Research
Chromatographic Methods (e.g., HPLC, LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the sensitive and specific quantification of this compound and its metabolites in biological matrices like human plasma. amegroups.cnnih.govacs.orgnih.gov
A significant challenge in the analysis of this compound is the instability of its free sulfhydryl group. To address this, a derivatization step is employed where methyl acrylate (B77674) is used to protect the sulfhydryl group, forming a stable adduct. amegroups.cnnih.govacs.orgnih.gov The analytes are typically extracted from plasma using liquid-liquid extraction. amegroups.cnacs.orgnih.gov
The LC-MS/MS methods are validated over a range of concentrations. For instance, one method demonstrated a validated concentration range of 0.2-250 µg/L for this compound in human plasma. nih.gov The limit of quantitation (LOQ) for this compound has been reported to be as low as 0.2 µg/L. amegroups.cnnih.gov These methods exhibit good precision, with inter- and intra-day precision of quality control samples generally within 15%, and accuracy within 85-115%. nih.gov
The stability of this compound in human plasma has also been assessed, showing that the analytes are stable through multiple freeze-thaw cycles and for at least 6 hours at room temperature. nih.gov
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Value |
| Analytical Technique | HPLC-MS/MS |
| Biological Matrix | Human Plasma |
| Derivatizing Agent | Methyl Acrylate |
| Extraction Method | Liquid-Liquid Extraction |
| Concentration Range | 0.2-250 µg/L |
| Limit of Quantitation (LOQ) | 0.2 µg/L |
| Inter-day Precision | < 15% |
| Intra-day Precision | < 15% |
| Accuracy | 85-115% |
Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry) for Structural Characterization
A variety of spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. solubilityofthings.comeurekaselect.comyoutube.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including ¹H and ¹³C NMR, is a powerful tool for providing detailed information about the molecular structure, connectivity, and stereochemistry of this compound. solubilityofthings.comuvic.caresearchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is utilized to identify the various functional groups present in the this compound molecule by analyzing the absorption of infrared radiation, which corresponds to molecular vibrations. solubilityofthings.comyoutube.com
Mass Spectrometry (MS) : Mass spectrometry is crucial for determining the molecular weight of this compound and for identifying its metabolites. solubilityofthings.comyoutube.com Electrospray ionization mass spectrometry (ESI-MS) is often used in conjunction with liquid chromatography (LC-MS/MS) for quantitative analysis in biological fluids. acs.orgnih.gov
These techniques, when used in combination, provide a comprehensive structural characterization of this compound. solubilityofthings.comeurekaselect.comyoutube.com
Radioligand Binding Assays for in vitro and in vivo Enzyme Inhibition Assessment
Radioligand binding assays are fundamental for assessing the in vitro and in vivo inhibitory activity of this compound on its target enzymes, angiotensin-converting enzyme (ACE) and neprilysin (NEP). nih.govoup.comoup.com
These assays utilize specific radioligands to quantify the binding of this compound to ACE and NEP. Commonly used radioligands include ¹²⁵I-MK351A for ACE and ¹²⁵I-RB104 for NEP. nih.govoup.comoup.com In vitro autoradiography is employed to examine the distribution of these enzymes in various tissues and to assess the extent of enzyme inhibition following this compound administration. nih.govoup.com
For example, in vivo studies in rats have shown that oral administration of this compound leads to significant inhibition of tissue ACE and NEP. nih.gov The degree of inhibition can vary depending on the tissue being assessed. nih.gov These assays are also used to determine the potency of this compound, with reported Ki values of 0.64 nM for ACE and 0.45 nM for NEP. medchemexpress.com
Table 2: Radioligands Used in this compound Enzyme Inhibition Assays
| Enzyme | Radioligand |
| Angiotensin-Converting Enzyme (ACE) | ¹²⁵I-MK351A |
| Neprilysin (NEP) | ¹²⁵I-RB104 |
Theoretical and Conceptual Implications of Omapatrilat Research in Pharmacology and Drug Discovery
Omapatrilat (B1677282) as a Case Study in Polypharmacology and Multi-Target Drug Design
This compound serves as a significant case study in the field of polypharmacology, which involves designing pharmaceutical agents to act on multiple molecular targets. dovepress.com This multi-target approach is a departure from the traditional "one drug, one target" paradigm and is increasingly recognized as a valuable strategy for treating complex, multifactorial diseases. dovepress.comresearchgate.net this compound was developed as a single molecule engineered to simultaneously inhibit two key enzymes: angiotensin-converting enzyme (ACE) and neprilysin (NEP). researchgate.netcda-amc.ca This dual inhibition was intended to provide a synergistic therapeutic effect for conditions like hypertension and heart failure by both reducing the production of the vasoconstrictor angiotensin II (via ACE inhibition) and increasing the levels of vasodilatory natriuretic peptides (via NEP inhibition). acs.orgahajournals.org
The development of this compound exemplifies the "designed multiple ligand" approach in drug discovery, where a single chemical entity is created to interact with multiple biological targets. researchgate.net This strategy holds potential advantages over combination therapies (using multiple drugs), such as simplified pharmacokinetics and a reduced risk of drug-drug interactions. dovepress.com However, the this compound experience also highlights the significant challenges of this approach. While it demonstrated potent antihypertensive effects, its clinical development was halted due to an increased incidence of angioedema. researchgate.netnih.gov This adverse effect was attributed to the simultaneous inhibition of both ACE and NEP, which led to an excessive accumulation of bradykinin (B550075). acs.orgtaylorandfrancis.com
The story of this compound underscores a critical principle in multi-target drug design: the need for a balanced activity profile at the intended targets to achieve the desired therapeutic benefit while minimizing off-target or mechanism-based adverse effects. researchgate.net It has prompted a deeper consideration of the complex interplay between different biological pathways and has spurred further research into more refined multi-target strategies. dovepress.comwiley.com
Research Challenges and Pharmacological Implications Associated with Dual ACE/NEP Inhibition
The dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP) by this compound presents a significant pharmacological challenge centered on the accumulation of bradykinin. acs.orgtaylorandfrancis.com Both ACE and NEP are key enzymes involved in the degradation of bradykinin, a potent vasodilator peptide. nih.gov ACE is a primary metabolizer of bradykinin, and its inhibition is known to increase bradykinin levels, contributing to both the therapeutic effects (vasodilation) and adverse effects (cough and angioedema) of ACE inhibitors. nih.govfrontiersin.org
Neprilysin also contributes to bradykinin breakdown. ahajournals.org Therefore, the simultaneous blockade of both enzymes by this compound leads to a more profound and sustained increase in bradykinin levels than what is observed with ACE inhibition alone. researchgate.nettaylorandfrancis.com This excessive accumulation is widely considered the mechanistic basis for the higher incidence of angioedema observed in clinical trials with this compound. nih.govtaylorandfrancis.com Angioedema is a potentially life-threatening condition characterized by swelling of the deep layers of the skin and mucous membranes, and elevated bradykinin levels are a known trigger. ahajournals.org
The accumulation of bradykinin, however, also has potential therapeutic implications. Bradykinin contributes to vasodilation, natriuresis (excretion of sodium in the urine), and cardioprotective effects, which are desirable in the treatment of hypertension and heart failure. ahajournals.orgahajournals.org In fact, some of the beneficial effects of ACE inhibitors are attributed to their bradykinin-potentiating actions. nih.gov The challenge with dual ACE/NEP inhibition, as exemplified by this compound, is that the amplification of bradykinin's effects is not selective, leading to both enhanced therapeutic actions and an increased risk of severe adverse reactions. ahajournals.org Research has shown that this compound-treated models exhibit increased endothelial permeability, a phenomenon linked to bradykinin accumulation that was not seen with more selective inhibition strategies. nih.gov
The challenges encountered with this compound have spurred the development of new strategies for designing dual-action inhibitors with more refined pharmacological profiles, aiming to retain the therapeutic benefits while minimizing the risk of bradykinin-related side effects. researchgate.nettaylorandfrancis.com
This has led to the design and investigation of novel compounds that combine selective cACE inhibition with NEP inhibition. acs.org For example, researchers have developed analogues of lisinopril, such as lisinopril-tryptophan (LisW), which show a higher affinity for the C-domain of ACE. acs.org The combination of a cACE-selective inhibitor with a NEP inhibitor like sacubitril (B1662468) has shown promise in preclinical models, demonstrating blood pressure reduction similar to this compound but without the associated increase in vascular permeability. nih.gov
Another approach involves the development of angiotensin receptor-neprilysin inhibitors (ARNIs), which pair a NEP inhibitor with an angiotensin receptor blocker (ARB) instead of an ACE inhibitor. nih.gov The combination of sacubitril and valsartan (B143634) (an ARB) is a successful example of this strategy. This approach avoids the direct inhibition of ACE, thereby mitigating the risk of excessive bradykinin accumulation that comes with dual ACE/NEP blockade. nih.gov
Further refinement in inhibitor design is being guided by detailed structural analyses of how compounds like this compound bind to both ACE and NEP. acs.orgnih.gov High-resolution crystal structures provide a molecular basis for understanding inhibitor recognition and can be used to design new molecules that exploit differences in the active sites of cACE, nACE, and NEP to achieve greater selectivity and a better safety profile. acs.orgacs.org
Mechanistic Basis for Bradykinin Accumulation and Its Potential Role in Pharmacological Responses
This compound's Contribution to the Evolution of Vasopeptidase Inhibition Concepts
This compound represents a pioneering effort in the development of vasopeptidase inhibitors, a class of drugs designed to simultaneously inhibit both ACE and NEP. researchgate.netcda-amc.ca Its journey from a promising antihypertensive agent to a compound whose development was halted due to safety concerns has profoundly influenced the evolution of this therapeutic concept. researchgate.netnih.gov
Initially, the concept of vasopeptidase inhibition was hailed as a novel and powerful approach to cardiovascular therapy. ahajournals.org The dual mechanism offered the potential for superior blood pressure control and beneficial effects in heart failure by concurrently blocking the renin-angiotensin system and augmenting the natriuretic peptide system. ahajournals.orgahajournals.org Preclinical and early clinical studies with this compound were highly promising, showing potent antihypertensive effects and favorable impacts on cardiac function. researchgate.netahajournals.org
However, the large-scale clinical trials, such as the OCTAVE (this compound Cardiovascular Treatment Assessment Versus Enalapril) study, revealed the critical downside of this broad-spectrum inhibition. researchgate.netnih.gov The significantly higher rate of angioedema compared to ACE inhibitors alone highlighted the risks associated with potent, simultaneous inhibition of two major bradykinin-degrading enzymes. researchgate.netnih.gov
This outcome forced a critical re-evaluation of the vasopeptidase inhibition concept. It became clear that simply combining potent ACE and NEP inhibition in a single molecule was not a straightforward path to improved therapeutics. The experience with this compound underscored the importance of understanding the complex interplay of various vasoactive peptide systems and the need for greater selectivity. taylorandfrancis.com
Consequently, the field evolved from the initial broad vasopeptidase inhibition model to more nuanced approaches. Research shifted towards developing second-generation inhibitors with improved safety profiles. This includes the aforementioned strategies of designing cACE-selective/NEP inhibitors and the highly successful development of ARNIs (angiotensin receptor-neprilysin inhibitors). acs.orgnih.gov In essence, this compound served as a crucial, albeit challenging, stepping stone that refined the concept of dual-enzyme inhibition and paved the way for safer and more effective therapeutic strategies targeting these pathways.
Future Directions in Research on Compounds with this compound-like Mechanisms
The research trajectory initiated by this compound continues to drive the search for novel dual-targeting agents with refined mechanisms of action. The overarching goal is to harness the synergistic potential of inhibiting multiple pathways while avoiding the safety pitfalls of the first-generation vasopeptidase inhibitors. nih.govtaylorandfrancis.com
Future research is heavily focused on the design and synthesis of compounds that achieve a better balance of activity against ACE and NEP, or that target alternative combinations of enzymes and receptors. acs.orgacs.org A key area of investigation is the development of inhibitors that are highly selective for the C-domain of ACE while also potently inhibiting NEP. acs.org The design of these molecules is increasingly sophisticated, utilizing structure-based drug design and computational modeling to exploit subtle differences between the active sites of the ACE domains and NEP. acs.orgacs.org For example, researchers are synthesizing and testing novel dipeptides that combine features of both this compound and cACE-selective inhibitors like LisW to probe the structural requirements for potent and selective dual inhibition. acs.org
The exploration of hybrid molecules that combine pharmacophores from different drug classes is another promising avenue. researchgate.net This involves creating single molecules that might, for instance, block the angiotensin II type 1 receptor (AT1R) and inhibit another target involved in hypertension, moving beyond the ACE/NEP paradigm. nih.gov
The table below summarizes some of the key dual-acting agents and their targets, illustrating the evolution from this compound to more recent investigational compounds.
| Compound Name | Target 1 | Target 2 | Key Characteristic/Goal |
| This compound | ACE (non-selective) | NEP | First-generation vasopeptidase inhibitor; potent but associated with angioedema. researchgate.netfrontiersin.org |
| Fasidotril | ACE | NEP | An effective dual inhibitor in preclinical and early human studies. researchgate.net |
| Sacubitril/Valsartan | NEP (via Sacubitril) | AT1 Receptor (via Valsartan) | An ARNI; avoids direct ACE inhibition to reduce angioedema risk. researchgate.net |
| LisW-S + Sacubitril | cACE (selective) | NEP | Investigational combination aiming for efficacy without impairing bradykinin degradation. nih.gov |
| AD 011 / AD 012 | cACE (selective) | NEP | Novel synthetic inhibitors designed to improve NEP affinity while maintaining cACE selectivity. frontiersin.orgnih.gov |
The ongoing quest for novel dual-targeting agents reflects the lasting impact of this compound's legacy. It has transformed a challenge into a catalyst for innovation, pushing the boundaries of medicinal chemistry and pharmacology to develop safer and more effective multi-target therapies for cardiovascular diseases.
Development of Advanced Preclinical Models for Vasopeptidase Inhibition Research
The investigation of vasopeptidase inhibitors, particularly this compound, necessitated the development and utilization of a diverse array of advanced preclinical models. These models were crucial for elucidating the compound's dual mechanism of action, predicting its physiological effects, and understanding the complex interplay between the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. oup.comnih.gov The research heavily relied on in vitro, in vivo, and ex vivo systems to build a comprehensive preclinical profile of this compound before its progression to human trials. ahajournals.orgnih.gov
In Vitro Models for Mechanistic Insights
In vitro studies were fundamental in characterizing the enzymatic inhibitory profile of this compound with high precision. These assays confirmed that this compound is a potent and highly selective dual inhibitor of both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). oup.com Researchers determined the inhibitory constants (K_i_ values) for this compound against NEP and ACE to be 9 nM and 6 nM, respectively, indicating a balanced and high-potency inhibition of both enzymes. oup.com Importantly, these studies also demonstrated the compound's selectivity, showing no significant inhibitory activity against other metalloproteases such as collagenase, carboxypeptidase A, and endothelin-converting enzyme at concentrations up to 100 μmol/L. oup.com
Further sophisticated in vitro models were developed to investigate the interaction of this compound with the two active sites of ACE, the N-domain and C-domain. ahajournals.orgnih.gov Using specific substrates like angiotensin I, hippuryl-histidyl-leucine (B1329654) (a C-domain specific substrate), and a synthesized N-domain specific substrate (acetylated AcSDKP), studies revealed that this compound inhibited both the N- and C-domain hydrolysis similarly. ahajournals.orgnih.gov This was in contrast to some specific ACE inhibitors like fosinoprilat (B1673573), which showed a slight preference for the N-domain. nih.gov Such detailed enzymatic studies were critical in understanding the molecular basis of this compound's action and for the future design of more selective vasopeptidase inhibitors. nih.gov
Cell-based assays also played a role in preclinical modeling. For instance, studies using human aortic endothelial cells (HAECs) helped to investigate the effects of this compound on endothelial permeability, a key process in atherosclerosis. nih.gov These models demonstrated that this compound could protect the endothelium, an effect linked to the potentiation of the atrial natriuretic peptide (ANP)/cGMP system. nih.gov
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme/Substrate | Inhibitor | Inhibitory Constant (Ki) | Reference |
|---|---|---|---|
| Neutral Endopeptidase (NEP) | This compound | 9 nmol/L | oup.com |
| Angiotensin-Converting Enzyme (ACE) | This compound | 6 nmol/L | oup.com |
| Angiotensin I Hydrolysis (ACE) | This compound | 0.06 ± 0.05 nmol/L | ahajournals.org |
| Angiotensin I Hydrolysis (ACE) | Fosinoprilat | 0.37 ± 0.24 nmol/L | ahajournals.org |
| HHL Hydrolysis (ACE C-domain) | This compound | 0.45 ± 0.28 nmol/L | ahajournals.org |
In Vivo Animal Models for Physiological Assessment
A cornerstone of this compound research was the use of diverse animal models to assess its antihypertensive efficacy and effects on cardiovascular and renal function. nih.gov A key finding from these studies was that this compound effectively lowered blood pressure in animal models regardless of their renin status, a significant advantage over traditional ACE inhibitors, which are most effective in high-renin states. oup.comnih.gov
The spontaneously hypertensive rat (SHR), a model of human essential hypertension, was used extensively to demonstrate the potent and sustained antihypertensive effect of this compound. nih.govnih.gov To investigate the renin-independent effects, researchers used specific models:
Low-renin hypertension : Deoxycorticosterone acetate (B1210297) (DOCA)-salt rats. oup.comahajournals.org
Normal-renin hypertension : Spontaneously hypertensive rats (SHRs). oup.com
High-renin hypertension : Sodium-depleted SHRs. oup.com
In all these models, a single dose of this compound significantly lowered mean arterial pressure over a 24-hour period. oup.com
Models of heart failure were also critical. The cardiomyopathic hamster, a genetic model of congestive heart failure, showed that this compound treatment improved hemodynamic parameters, including decreased left ventricular end-diastolic pressure and increased cardiac output, to a greater extent than pure ACE or NEP inhibitors alone. oup.comjacc.org Similarly, in a rat model of myocardial infarction, this compound was more effective than the ACE inhibitor captopril (B1668294) in attenuating cardiac hypertrophy. oup.com Studies in dog models of pacing-induced heart failure further confirmed the synergistic benefits of combined NEP and ACE inhibition. oup.com
Other specialized animal models included:
Cynomolgus monkeys : Used to demonstrate that this compound potentiated the renal effects of ANP, leading to increased urinary sodium and cGMP excretion. oup.com
Zucker (fa/fa) rats : An obesity and insulin-resistance model where this compound effectively lowered blood pressure. tandfonline.com
Rabbit model of atherosclerosis : Showed that chronic this compound administration reduced both aortic leakiness and atheroma formation. nih.gov
Table 2: Selected In Vivo Preclinical Models for this compound Research
| Animal Model | Condition Modeled | Key Findings with this compound | Reference |
|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | Essential Hypertension (Normal Renin) | Potent and sustained blood pressure reduction. | oup.comnih.gov |
| DOCA-Salt Rat | Low-Renin Hypertension | Significant lowering of mean arterial pressure. | oup.com |
| Sodium-Depleted SHR | High-Renin Hypertension | Significant lowering of mean arterial pressure. | oup.com |
| Cardiomyopathic Hamster | Congestive Heart Failure | Improved cardiac hemodynamics and survival more than single-pathway inhibitors. | oup.comjacc.org |
| Rat Myocardial Infarction Model | Post-MI Cardiac Remodeling | More effective than captopril in attenuating cardiac hypertrophy. | oup.com |
| Cynomolgus Monkey | Renal Physiology | Potentiated natriuretic and diuretic effects of ANP. | oup.com |
| Rabbit Atherosclerosis Model | Atherosclerosis | Reduced atheroma formation and aortic endothelial permeability. | nih.gov |
| Zucker (fa/fa) Rat | Insulin Resistance & Obesity | Effective reduction in systolic blood pressure. | tandfonline.com |
Ex Vivo Systems for Vascular Function Analysis
Ex vivo models, which involve studying tissues or organs outside the body in a controlled environment, provided a bridge between in vitro and in vivo research. For this compound, studies using isolated arterial rings from rabbits treated with a high-cholesterol diet were particularly insightful. nih.gov This model demonstrated that this compound treatment enhanced vasorelaxation in response to ANP, both with and without the endothelium. nih.gov This finding suggested a direct beneficial effect on vascular function, partly independent of the endothelium, and supported the role of the ANP/cGMP system in the drug's mechanism of action. nih.gov These ex vivo preparations allow for the detailed study of vascular reactivity and the direct impact of vasopeptidase inhibition on blood vessel tone, isolating the effects from systemic neurohormonal influences.
The development and application of these advanced preclinical models were instrumental in building the scientific rationale for vasopeptidase inhibition as a therapeutic strategy. They provided detailed mechanistic data and demonstrated the physiological effects of this compound across a range of relevant disease states, laying a comprehensive foundation for its clinical investigation. nih.govresearchgate.net
Q & A
Q. Q1. What is the pharmacological mechanism of Omapatrilat, and how does its dual inhibition of ACE and NEP influence experimental design in preclinical studies?
Answer: this compound acts as a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), targeting pathways involved in blood pressure regulation and fluid balance. To study its mechanism:
- Experimental Design: Use hypertensive animal models (e.g., spontaneously hypertensive rats) to compare this compound’s hemodynamic effects against monotherapy (ACE or NEP inhibitors alone). Measure outcomes like blood pressure, natriuretic peptide levels, and renal function .
- Data Collection: Employ LC-MS/MS for pharmacokinetic profiling and ELISA for biomarker quantification (e.g., ANP, angiotensin II).
Q. Q2. What are the primary challenges in replicating this compound’s early-phase clinical trial results in later studies?
Answer: Key challenges include:
- Dose Optimization: Early trials often lack rigorous dose-response curves. Use adaptive trial designs with Bayesian statistics to refine dosing in Phase II/III studies .
- Endpoint Variability: Standardize primary endpoints (e.g., systolic blood pressure reduction) and control for covariates like patient adherence or renal function .
Advanced Research Questions
Q. Q3. How can conflicting data on this compound’s safety profile (e.g., angioedema risk) be systematically analyzed to inform future research?
Answer:
- Meta-Analysis: Pool data from Phase III trials (e.g., OVERTURE and OCTAVE) using random-effects models to quantify angioedema incidence rates. Stratify by demographic subgroups (age, ethnicity) .
- Mechanistic Studies: Investigate bradykinin accumulation via kallikrein-kinin system assays to identify biomarkers predictive of adverse events .
Q. Q4. What methodological frameworks (e.g., PICOT) are optimal for designing comparative effectiveness studies between this compound and sacubitril/valsartan?
Answer: Apply the PICOT framework :
- Population: Heart failure patients with reduced ejection fraction (HFrEF).
- Intervention: this compound (dual ACE/NEP inhibition).
- Comparison: Sacubitril/valsartan (ARNI therapy).
- Outcome: Composite endpoint of cardiovascular mortality/hospitalization.
- Time: 12-month follow-up.
Use propensity score matching to address confounding variables in observational cohorts .
Q. Q5. How can in vitro assays resolve contradictions in this compound’s enzyme inhibition kinetics across studies?
Answer:
- Enzyme Kinetics: Conduct fluorometric assays with recombinant ACE and NEP under standardized pH/temperature conditions. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
- Cross-Validation: Compare results with radiolabeled substrate methods to confirm inhibition potency.
Methodological Considerations
Q. Q6. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound trials?
Answer:
- Mixed-Effects Models: Account for inter-individual variability in drug metabolism.
- Emax Models: Fit dose-response curves to identify ED₅₀ and maximal effect thresholds .
Q. Q7. How can researchers optimize biomarker selection (e.g., BNP vs. NT-proBNP) for monitoring this compound’s efficacy in heart failure trials?
Answer:
- Assay Precision: Validate biomarker stability using coefficient of variation (CV) thresholds (<15%).
- Clinical Correlation: Perform ROC analysis to determine which biomarker best predicts outcomes like LVEF improvement .
Reproducibility & Data Transparency
Q. Q8. What protocols ensure reproducibility in this compound’s preclinical pharmacokinetic studies?
Answer:
- FAIR Principles: Share raw LC-MS/MS data in public repositories (e.g., MetaboLights) with metadata on sample preparation and instrument calibration .
- Protocol Registration: Pre-register methods on platforms like Protocols.io to reduce outcome reporting bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
